Structural Differentiation: 4′-Methoxy vs. 4′-Hydroxy B-Ring Substitution Defines Molecular Identity
Amaronol B is distinguished from Amaronol A by a single functional group substitution: a methoxy (-OCH3) group at the B-ring 4′ position in Amaronol B versus a hydroxy (-OH) group in Amaronol A [1]. This substitution results in a molecular weight difference of +14.03 Da (Amaronol B 334.28 g/mol vs. Amaronol A 320.25 g/mol) and a molecular formula difference of +CH2 [1]. The 4′-methoxy modification increases hydrophobicity (LogP 1.34 for Amaronol B) and eliminates one hydrogen bond donor relative to Amaronol A, which possesses an additional phenolic -OH .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C16H14O8, MW 334.28 g/mol, 4′-methoxy substitution |
| Comparator Or Baseline | Amaronol A: C15H12O8, MW 320.25 g/mol, 4′-hydroxy substitution |
| Quantified Difference | ΔMW = +14.03 g/mol; Δformula = +CH2 |
| Conditions | Structural elucidation by NMR and mass spectrometry (original isolation study) |
Why This Matters
This structural distinction is critical for compound authentication, purity verification, and ensuring that experimental results are correctly attributed to the specific chemical entity rather than its closely related analog.
- [1] Li XC, ElSohly HN, Nimrod AC, Clark AM. Two auronols from Pseudolarix amabilis. Journal of Natural Products. 1999;62(5):767-769. View Source
